molecular formula C8H10N2NaO3S+ B13399268 sodium;N-(4-aminophenyl)sulfonylacetamide

sodium;N-(4-aminophenyl)sulfonylacetamide

Cat. No.: B13399268
M. Wt: 237.23 g/mol
InChI Key: PQMSFAORUFMASU-UHFFFAOYSA-N
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Description

Sodium;N-(4-aminophenyl)sulfonylacetamide, commonly known as sodium sulfacetamide, is a sulfonamide antibiotic. It is widely used in the treatment of bacterial infections, particularly those affecting the eyes and skin. The compound functions by inhibiting the synthesis of folic acid in bacteria, which is essential for their growth and reproduction, thereby exerting a bacteriostatic effect .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium sulfacetamide can be synthesized through two primary methods:

Industrial Production Methods

In industrial settings, sodium sulfacetamide is produced by optimizing the above synthetic routes to ensure high yield and purity. The process typically involves large-scale reactors and stringent quality control measures to maintain consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Sodium sulfacetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of sulfacetamide, which can have different pharmacological properties and applications .

Scientific Research Applications

Sodium sulfacetamide has a wide range of scientific research applications:

Mechanism of Action

Sodium sulfacetamide exerts its effects by inhibiting the enzyme dihydropteroate synthase, which is crucial for the synthesis of dihydrofolic acid in bacteria. This inhibition leads to a decrease in folic acid production, which is essential for bacterial growth and reproduction. The compound acts as a competitive inhibitor of para-aminobenzoic acid (PABA), an essential component for bacterial folic acid synthesis .

Comparison with Similar Compounds

Sodium sulfacetamide is unique among sulfonamide antibiotics due to its specific structure and mode of action. Similar compounds include:

These compounds share a common sulfonamide moiety but differ in their specific chemical structures and clinical applications, making sodium sulfacetamide a distinct and valuable antibiotic in its own right .

Properties

Molecular Formula

C8H10N2NaO3S+

Molecular Weight

237.23 g/mol

IUPAC Name

sodium;N-(4-aminophenyl)sulfonylacetamide

InChI

InChI=1S/C8H10N2O3S.Na/c1-6(11)10-14(12,13)8-4-2-7(9)3-5-8;/h2-5H,9H2,1H3,(H,10,11);/q;+1

InChI Key

PQMSFAORUFMASU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N.[Na+]

Origin of Product

United States

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